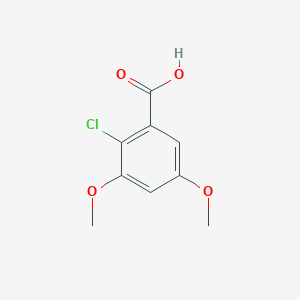

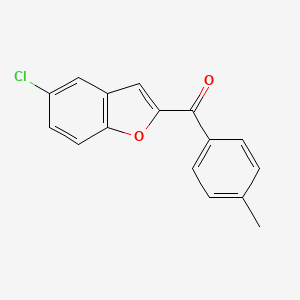

![molecular formula C20H14Cl4OS B2930633 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol CAS No. 303152-29-6](/img/structure/B2930633.png)

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains elements of other known compounds. For example, it has similarities with 3-(3,4-Dichlorophenyl)-1,1-dimethylurea and Bis(4-chlorophenyl) sulfone , both of which are used in various applications including as a pre-emergent agrochemical and a precursor to prepare certain types of plastics, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its phenyl rings and functional groups. For example, Bis(4-chlorophenyl) sulfone is described as white crystals or powder that is insoluble in water .Applications De Recherche Scientifique

Catalytic Activity in Alcohol Oxidation : A study by Sousa et al. (2013) discusses the use of bis(4-chlorophenyl) sulfoxide, a related compound, in the catalytic oxidation of alcohols. This process efficiently converts primary and secondary alcohols to aldehydes and ketones, with the primary alcohols selectively oxidized to aldehydes without further oxidation to acids. This indicates the potential application of similar compounds in industrial oxidation processes (Sousa et al., 2013).

Synthesis of Diarylmethyl Sulfur and Selenium Compounds : Research by Bhasin et al. (2004) focuses on the synthesis of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, demonstrating the versatility of compounds like 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol in synthesizing novel and significant compounds (Bhasin et al., 2004).

Grignard Reaction Synthesis : Qing (1998) describes the synthesis of certain compounds by the Grignard reaction, where 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol-like structures are intermediates in producing more complex organic compounds. This demonstrates its role in creating substances with potentially diverse applications (Qing, 1998).

Hydrodechlorination Studies : Research by Lapierre et al. (1978) investigated the hydrodechlorination of a similar compound, highlighting its potential use in environmental applications, such as the removal of harmful chlorine atoms from organic pollutants (Lapierre et al., 1978).

Environmental Analytical Chemistry : Li et al. (2010) developed a novel sample preparation technique for preconcentration and determination of certain chlorophenyl compounds in water samples, indicating the compound's relevance in environmental monitoring and analysis (Li et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-(3,4-dichlorophenyl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl4OS/c21-15-5-1-13(2-6-15)20(25,14-3-7-16(22)8-4-14)12-26-17-9-10-18(23)19(24)11-17/h1-11,25H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQWXXDLGPXOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CSC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

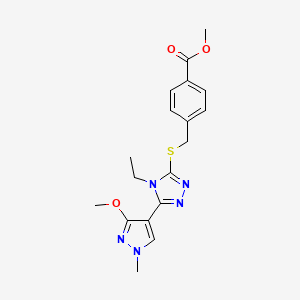

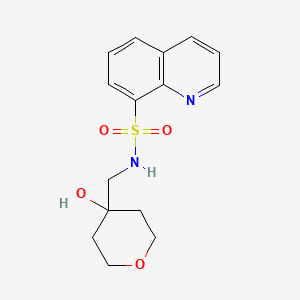

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)

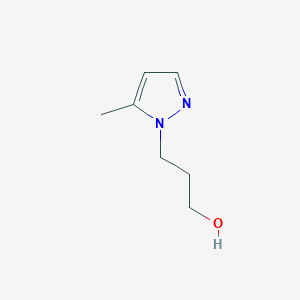

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)

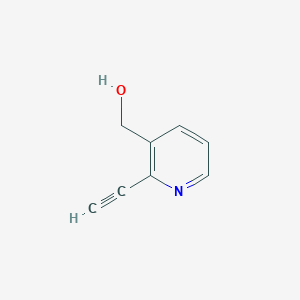

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

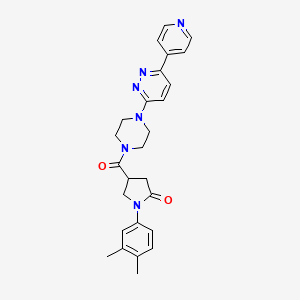

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)